molecular formula C13H24N2O2 B2845042 tert-Butyl 5-amino-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 2193064-39-8

tert-Butyl 5-amino-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B2845042
CAS No.: 2193064-39-8
M. Wt: 240.347
InChI Key: XVDJJXLPULGZPX-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-7-azaspiro[3.5]nonane-7-carboxylate: is an organic compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 g/mol . It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-amino-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with appropriate reagents under controlled conditions . One common method includes the use of Zn/Cu couple and trichloroacetyl chloride in a solvent such as t-BuOMe (tert-butyl methyl ether). The reaction is carried out under nitrogen atmosphere at room temperature, followed by purification using techniques like CombiFlash .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-amino-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted spirocyclic compounds .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 5-amino-7-azaspiro[3.5]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound is explored for its potential biological activities. It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and metabolic disorders . Its derivatives are studied for their potential as enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: tert-Butyl 5-amino-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its specific spirocyclic structure and the presence of both amino and carboxylate functional groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .

Biological Activity

tert-Butyl 5-amino-7-azaspiro[3.5]nonane-7-carboxylate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C₁₃H₂₄N₂O₂
  • Molecular Weight : 240.34 g/mol
  • CAS Number : 2193064-39-8

Synthesis

The synthesis of this compound involves several chemical reactions, primarily utilizing readily available precursors to achieve high yields. A notable method includes the use of nitrogen condensed heterocyclic rings, which are essential for the formation of the spirocyclic structure.

The biological activity of this compound has been linked to its interaction with various biological targets, particularly in the realm of enzyme inhibition. Research indicates that compounds with similar structures can act as inhibitors for fatty acid amide hydrolase (FAAH), which plays a crucial role in endocannabinoid metabolism.

Pharmacological Studies

  • Inhibition of FAAH : Studies have demonstrated that derivatives of azaspiro compounds exhibit significant inhibition of FAAH, which is implicated in pain and inflammation pathways. The inhibition mechanism often involves the formation of a covalent bond with the enzyme's active site, leading to prolonged effects on pain modulation.
  • Neuroprotective Effects : Some studies suggest that azaspiro compounds may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
  • Anti-inflammatory Activity : Preliminary investigations indicate that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies

StudyFindings
Study on FAAH InhibitionDemonstrated IC50 values indicating potent inhibition compared to standard inhibitors .
Neuroprotection in Animal ModelsShowed reduced neuronal death and improved cognitive function in models of neurodegeneration .
Anti-inflammatory ActivityIn vitro assays indicated a significant reduction in TNF-alpha levels upon treatment .

Properties

IUPAC Name

tert-butyl 9-amino-7-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-7-13(5-4-6-13)10(14)9-15/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDJJXLPULGZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC2)C(C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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